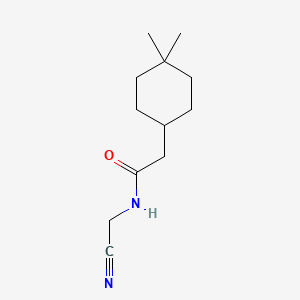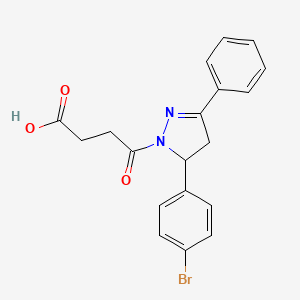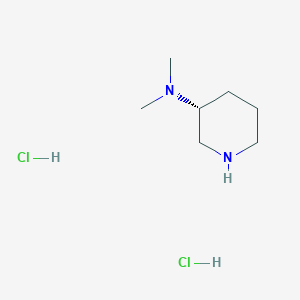
N-(Cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include information about its appearance and odor.
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis includes the detailed reaction conditions, reagents, catalysts, and the yield of the product.Molecular Structure Analysis
The molecular structure of a compound is determined by various spectroscopic techniques like NMR, IR, UV-Vis, etc. It provides information about the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the study of reaction mechanisms, rate of reaction, and the factors affecting the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties include reactivity, stability, and types of reactions the compound can undergo.Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods and Chemical Properties
Research in chemical synthesis often focuses on novel methods for creating functionalized derivatives, which can include compounds with structural similarities to N-(Cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide. For instance, the stereoselective synthesis of novel functionalized cyclohexanone derivatives showcases the development of compounds with potential applications in drug development and material science due to their unique chemical properties (Gein et al., 2019). Similarly, the study on the degradation of cellulosic materials highlights the reactivity and potential applications of acetamide derivatives in materials science and chemical engineering (Potthast et al., 2002).
Pharmacological Research
Acetamide derivatives are frequently studied for their pharmacological properties. For example, research on polymethylene bisacetamides as inducers of erythroid differentiation in murine erythroleukemia cells demonstrates the potential therapeutic applications of acetamide derivatives in treating blood disorders (Reuben et al., 1976). Another study explores the antidepressant biochemical profile of the novel bicyclic compound Wy-45,030, an ethyl cyclohexanol derivative, highlighting the relevance of cyclohexyl acetamide derivatives in developing new antidepressant drugs (Muth et al., 1986).
Material Science and Advanced Synthesis
In material science and advanced chemical synthesis, studies on the enantioselective desymmetrization of prochiral ketones and the efficient synthesis of complex compounds demonstrate the versatility and potential of cyclohexyl acetamide derivatives in creating sophisticated chemical structures with specific properties (Claraz et al., 2013).
Safety And Hazards
This involves studying the toxicological profile of the compound, its safety data, handling and storage conditions, and disposal methods.
Zukünftige Richtungen
Future directions could involve potential applications of the compound, further studies needed to understand its properties better, and its possible modifications to improve its efficacy.
Please consult with a chemist or a relevant expert for more specific and detailed information. Remember to always follow safety guidelines when handling chemicals.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-12(2)5-3-10(4-6-12)9-11(15)14-8-7-13/h10H,3-6,8-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLBDCDPKXYMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CC(=O)NCC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879795.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2879797.png)



![(Z)-ethyl 4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2879805.png)

![N-[(3-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2879808.png)

![N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2879812.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2879813.png)

![4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B2879818.png)